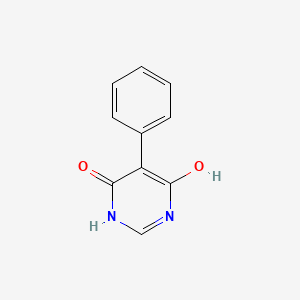

5-Phenylpyrimidine-4,6-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGAQJPJIPBZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Phenylpyrimidine 4,6 Diol

Direct Synthetic Approaches to 5-Phenylpyrimidine-4,6-diol (B97936)

Direct syntheses aim to construct the core pyrimidine (B1678525) ring and introduce the necessary substituents in a single primary reaction step.

The most fundamental approach to synthesizing the pyrimidine ring is the condensation reaction between a compound containing an amidine structure and a three-carbon component, such as a 1,3-dicarbonyl compound. semanticscholar.org For this compound, this involves the cyclocondensation of a phenyl-substituted malonic acid ester with formamidine (B1211174).

Mechanistic studies on related pyrimidine syntheses have shown that the reaction proceeds through distinct steps. The initial nucleophilic attack of the amidine on the dicarbonyl compound is often the first slow step, leading to an intermediate that rapidly undergoes ring closure to form a dihydroxydihydropyrimidine diol. cdnsciencepub.com The subsequent elimination of water from this diol intermediate is the second slow step, which ultimately leads to the formation of the aromatic pyrimidine ring. cdnsciencepub.com

Achieving high yields in the synthesis of pyrimidine diols is critical for their use as intermediates. Optimized procedures focus on carefully controlling reaction conditions such as temperature, solvent, and the choice of base. For closely related analogues, these optimized condensation reactions have proven to be highly effective. For instance, the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol was achieved with a 91% yield. acs.org Similarly, a 94% yield was reported for the preparation of 2-amino-5-phenylpyrimidine-4,6-diol (B1273251), demonstrating that high-yield synthesis is feasible for this class of compounds. nih.gov

Condensation Reactions as Primary Synthetic Routes

Multi-Step Syntheses Incorporating this compound Precursors or Analogues

Multi-step syntheses allow for the construction of the target molecule from more readily available starting materials.

A well-established multi-step synthesis involves the preparation of a substituted malonic acid diester followed by its cyclization. Specifically, diethyl phenylmalonate or dimethyl phenylmalonate serves as the key precursor. This precursor undergoes a cyclocondensation reaction with formamidine, typically in the presence of a strong base like sodium methoxide (B1231860) in a solvent such as methanol (B129727), to yield the pyrimidine ring. acs.orgatlantis-press.comresearchgate.net The reaction involves heating the mixture to facilitate the ring closure and subsequent aromatization. acs.org

Table 1: Synthesis of 5-Arylpyrimidine-4,6-diol from Substituted Malonic Acid Diesters

| Starting Material | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Dimethyl 2-(4-bromophenyl)malonate | Formamidine acetate (B1210297), Sodium methoxide | Methanol, Reflux for 8 hours | 5-(4-Bromophenyl)pyrimidine-4,6-diol | 84.4% | atlantis-press.comresearchgate.net |

This interactive table summarizes key findings from different studies on the synthesis via substituted malonic acid diesters.

A complete synthetic pathway has been developed starting from the commercially available methyl 2-(4-bromophenyl)acetate. atlantis-press.comresearchgate.netatlantis-press.com This method first involves converting the starting acetate into a malonate diester, which then serves as the direct precursor for the pyrimidine ring.

The synthesis proceeds in two main steps to afford the diol:

Malonate Formation: Methyl 2-(4-bromophenyl)acetate is reacted with dimethyl carbonate in the presence of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) to produce dimethyl 2-(4-bromophenyl)malonate. This step achieved a yield of 72.3%. atlantis-press.comresearchgate.net

Cyclization: The resulting dimethyl 2-(4-bromophenyl)malonate is then cyclized with formamidine acetate using sodium methoxide in methanol. The reaction mixture is heated under reflux for several hours, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol. atlantis-press.comresearchgate.net This intermediate is crucial for the synthesis of further derivatives. atlantis-press.com

Preparation from Substituted Malonic Acid Diesters

Derivatization from this compound

This compound is a valuable intermediate for the synthesis of other functionalized pyrimidines. The hydroxyl groups at the 4- and 6-positions are reactive and can be converted into other functional groups, most notably chloro groups.

This transformation is typically achieved by treating the diol with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.netgoogle.com The resulting 4,6-dichloropyrimidine (B16783) derivative is a key building block in medicinal chemistry, as the chlorine atoms can be readily displaced by various nucleophiles to create a diverse library of compounds. atlantis-press.comatlantis-press.com Other potential reactions include the oxidation of the hydroxyl groups to form the corresponding 5-phenylpyrimidine-4,6-dione. evitachem.com

Table 2: Derivatization of 5-Arylpyrimidine-4,6-diol

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | Reflux for 8 hours | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 86.5% | atlantis-press.comresearchgate.net |

This interactive table details the common chlorination derivatization of pyrimidine diols.

Chlorination Reactions for Halogenated Pyrimidine Derivatives (e.g., using POCl₃)

The conversion of hydroxypyrimidines to their halogenated counterparts is a fundamental transformation in pyrimidine chemistry, providing versatile intermediates for further functionalization. The hydroxyl groups of this compound, which exist in tautomeric equilibrium with the keto form (5-phenylpyrimidine-4,6(1H,5H)-dione), can be replaced by chlorine atoms through reactions with chlorinating agents like phosphorus oxychloride (POCl₃). This reaction yields 4,6-dichloro-5-phenylpyrimidine, a key building block for the synthesis of various biologically active molecules.

The chlorination is typically carried out by heating the diol with an excess of phosphorus oxychloride. google.com Sometimes, a tertiary amine such as dimethylaniline, triethylamine, or a hindered amine is added as a catalyst or acid scavenger to facilitate the reaction. google.comgrafiati.com The reaction transforms the relatively unreactive hydroxyl groups into highly reactive chloro groups, which are excellent leaving groups for nucleophilic substitution reactions.

A documented synthesis for a closely related analog, 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves treating 5-(4-bromophenyl)pyrimidine-4,6-diol with phosphorus oxychloride. atlantis-press.comatlantis-press.com This process underscores a general and effective method for producing 5-substituted-4,6-dichloropyrimidines. The resulting dichlorinated product is a crucial intermediate, for instance, in the synthesis of agrochemicals like Fenclorim (4,6-dichloro-2-phenylpyrimidine). While the direct chlorination of 2-phenylpyrimidine-4,6-diol (B84851) is a standard procedure, the conditions can be adapted from various reported methods for similar pyrimidine scaffolds. derpharmachemica.com For example, a patented method for preparing 4,6-dichloropyrimidine involves treating 4,6-dihydroxypyrimidine (B14393) with POCl₃ in the presence of a saturated hindered amine or an unsaturated 5-membered nitrogen-containing ring. google.com Another approach involves suspending the dihydroxy pyrimidine in a non-proton polar organic solvent before reacting with POCl₃. google.com

The following table summarizes typical conditions and findings for the chlorination of pyrimidine-4,6-diols.

| Starting Material | Reagent(s) | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl₃, Dimethylaniline | Not specified | 4,6-Dichloropyrimidine | Not specified | google.com |

| 4,6-Dihydroxypyrimidine | POCl₃, Saturated hindered amine | Not specified | 4,6-Dichloropyrimidine | Not specified | google.com |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | POCl₃ | Not specified | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Total 3-step yield: 52.8% | atlantis-press.comatlantis-press.com |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | POCl₃ | Not specified | Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | Not specified | derpharmachemica.com |

Green Chemistry and Sustainable Synthetic Methodologies for Pyrimidine Derivatives

Traditional synthetic routes for pyrimidines often rely on harsh reagents and hazardous organic solvents, leading to environmental concerns and the generation of toxic waste. rasayanjournal.co.in In response, the principles of green chemistry have been increasingly applied to develop more sustainable and eco-friendly methodologies for the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net These approaches aim to improve efficiency, reduce waste, and utilize less toxic substances without compromising product yield or purity. tubitak.gov.tr

Key green strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, and improve yields. semanticscholar.org This technique has been successfully used for the condensation of chalcones with urea (B33335) to form pyrimidine derivatives. semanticscholar.org

Ultrasound Irradiation: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields. It has been employed in the synthesis of quinazoline- and pyrimidine-2-amine derivatives using ionic liquids as catalysts. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for example by using "grindstone chemistry" or ball milling, minimizes the use of volatile organic compounds (VOCs). researchgate.netresearchgate.net This method has been used to synthesize dihydropyrimidinones efficiently. researchgate.net

Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a cornerstone of green synthesis. tubitak.gov.trresearchgate.net Water, in particular, has been used as a medium for the synthesis of various pyrimidine derivatives, catalyzed by substances like thiamine (B1217682) hydrochloride (Vitamin B1). researchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: Employing non-toxic, reusable, and readily available catalysts is another important aspect. Examples include β-cyclodextrin, TiO₂–SiO₂, and modified ZnO nanoparticles, which have been used to promote the synthesis of pyrimidine scaffolds under mild conditions. researchgate.netrsc.org

These green methodologies offer significant advantages over conventional methods, including shorter reaction times, higher yields, simpler work-up procedures, and a reduced environmental footprint. rasayanjournal.co.intubitak.gov.tr While many of these techniques have been demonstrated for a broad range of pyrimidine derivatives, their application could be extended to the synthesis of this compound and its subsequent derivatives, paving the way for more sustainable pharmaceutical and chemical manufacturing.

The following table summarizes various green synthetic approaches for pyrimidine derivatives.

| Green Methodology | Key Features & Examples | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Condensation of chalcones and urea. | Shorter reaction times, excellent yields, environmentally friendly. | semanticscholar.org |

| Ultrasound Irradiation | One-pot, three-component condensation using ionic liquids as catalysts. | Efficient, can be performed under solvent-free conditions. | researchgate.net |

| Solvent-Free Synthesis | "Grindstone Chemistry" using CuCl₂·2H₂O and HCl for dihydropyrimidinones. | Eco-friendly, mild conditions, high yields. | researchgate.net |

| Green Solvents | Use of water with thiamine hydrochloride (VB1) as a catalyst. | Inexpensive and readily available catalyst, environmentally benign. | researchgate.net |

| Biomimetic Catalysis | Use of β-cyclodextrin as a reusable promoter in water. | High atom economy, mild conditions, short reaction times, reusable medium. | rsc.org |

| Heterogeneous Catalysis | One-pot synthesis using TiO₂–SiO₂ catalyst under solvent-free conditions. | Mild experimental conditions, reusability of the catalyst, cost-effective. | researchgate.net |

Chemical Reactivity and Advanced Derivatization of 5 Phenylpyrimidine 4,6 Diol

Nucleophilic Displacement Reactions on Substituted Pyrimidines

The inherent π-deficient character of the pyrimidine (B1678525) ring makes it highly reactive towards nucleophiles, especially when a good leaving group, such as a halogen, is present at the 2-, 4-, or 6-positions. ttu.eeshu.ac.uk The parent compound, 5-phenylpyrimidine-4,6-diol (B97936), exists predominantly in its tautomeric keto (pyrimidinone) forms and lacks a suitable leaving group for direct nucleophilic displacement. However, its hydroxyl groups can be converted into leaving groups, most commonly chlorine atoms, through treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.netgrafiati.com This conversion to a dichloropyrimidine derivative unlocks a wide array of synthetic possibilities via nucleophilic aromatic substitution (SNAr).

In halo-substituted pyrimidines, the reactivity of the positions towards nucleophilic attack generally follows the order C4(6) > C2 >> C5. acs.org This enhanced reactivity at the 4- and 6-positions is due to the superior stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.com When a nucleophile attacks at the C4 or C6 position, the negative charge can be delocalized onto the adjacent N1 or N3 atoms, which is a highly stabilizing resonance contribution. stackexchange.com Attack at the C2 position also allows for delocalization onto both nitrogen atoms, but kinetic studies have shown that displacement at C4 is often faster. shu.ac.uk

This reactivity pattern allows for the sequential and regioselective introduction of different nucleophiles. For example, in the reaction of 2,4-dichloropyrimidines, the first substitution occurs preferentially at the C4 position. acs.org By controlling reaction conditions, it is possible to replace one chlorine atom with a nucleophile, and then introduce a second, different nucleophile at the C2 position. A vast range of nucleophiles, including amines, alkoxides, and thiolates, have been successfully used in such displacement reactions on chloropyrimidines. shu.ac.ukmdpi.com

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound can be achieved either by functionalizing the parent molecule or by constructing the substituted pyrimidine ring from acyclic precursors. The latter approach is often more efficient for introducing substituents at the 2-position.

The synthesis of 2-amino-4,6-dihydroxypyrimidines is classically achieved through the condensation of guanidine (B92328) with a suitably substituted malonic acid diester in the presence of a strong base like sodium ethoxide. researchgate.netchemicalbook.com To synthesize the target molecule, 2-amino-5-phenylpyrimidine-4,6-diol (B1273251), phenylmalonic acid diethyl ester would be the required three-carbon component.

Research has detailed the successful synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) analogs via this condensation method. nih.gov The reaction provides high yields of the desired products, which are typically stable, high-melting solids. The synthesis and characterization data for 2-amino-5-phenylpyrimidine-4,6-diol confirms its preparation as a white solid with a melting point above 250 °C and a yield of 94%. nih.gov This synthetic route has been applied to produce a variety of derivatives with different substituents at the 5-position.

| Compound Name | Substituent at C-5 | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-5-methylpyrimidine-4,6-diol | Methyl | 91 | >250 |

| 2-Amino-5-ethylpyrimidine-4,6-diol | Ethyl | 88 | >250 |

| 2-Amino-5-butylpyrimidine-4,6-diol | Butyl | 97 | >250 |

| 2-Amino-5-phenylpyrimidine-4,6-diol | Phenyl | 94 | >250 |

| 2-Amino-5-benzylpyrimidine-4,6-diol | Benzyl | 91 | >250 |

Halogenated this compound Derivatives

Halogenation of the this compound scaffold is a critical step for introducing reactive sites, thereby enabling further functionalization and the synthesis of a wide range of derivatives. The hydroxyl groups at the 4 and 6 positions can be readily replaced by halogens, most commonly chlorine, to produce key intermediates.

A prominent example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine . This compound is a vital intermediate in the production of various pharmaceuticals. atlantis-press.comatlantis-press.com The synthesis typically involves the treatment of 5-(4-bromophenyl)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The reaction is often carried out at reflux temperatures to ensure complete conversion. chemicalbook.com One method involves refluxing 5-(4-bromophenyl)pyrimidine-4,6-diol in POCl₃ for several hours. After the reaction, excess POCl₃ is removed by distillation under reduced pressure, and the residue is carefully poured into ice water and neutralized to precipitate the product. chemicalbook.com An optimized process with a total yield of 52.8% starting from methyl 2-(4-bromophenyl) acetate (B1210297) has been reported. atlantis-press.comatlantis-press.com Another approach utilizes toluene (B28343) and N,N-dimethylaniline in the reaction mixture, achieving a yield of 86.0%. chemicalbook.com This dichloro derivative serves as a versatile precursor for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions. atlantis-press.comgoogle.com

Similarly, fluorinated pyrimidine derivatives are of significant interest due to the unique properties conferred by the fluorine atom. 5-Fluoropyrimidine-4,6-diol (B35119) is an important intermediate for synthesizing various hydroxypyrimidine compounds. One synthetic route to 5-fluoropyrimidine-4,6-diol involves the reaction of ethyl fluoromalonate with formamidine (B1211174) hydrochloride. google.com Another process describes its preparation from compounds of formula C₄H₃FN₂O₂ reacted with formamide (B127407) in the presence of alkali metal alkoxides. google.com The resulting 4,6-dihydroxy-5-fluoropyrimidine can then be converted to 4,6-dichloro-5-fluoropyrimidine using a chlorinating agent like phosphorus oxychloride. google.com This halogenated derivative is a key building block for crop protection agents and dyes. google.com

The introduction of halogens onto the pyrimidine ring significantly enhances its synthetic utility, allowing for the construction of complex molecules with potential applications in various fields of chemistry.

Pyrimidine-Based Azo Dye Synthesis from 4,6-diol Precursors

Pyrimidine-4,6-diol and its derivatives are valuable coupling components in the synthesis of azo dyes, a class of organic colorants with wide-ranging applications. The electron-rich nature of the pyrimidine ring, particularly at the 5-position when activated by the two hydroxyl groups, facilitates electrophilic substitution by diazonium salts.

A variety of new azo disperse dyes have been synthesized by coupling 4,6-dihydroxypyrimidine (B14393) with diazonium salts derived from a range of aromatic amines. researchgate.net These amines include 4-methoxyaniline, N-(4-aminophenyl)acetamide, 3- and 4-methylaniline, 2-trifluoromethylaniline, 4-fluoroaniline, 4-cyanoaniline, 4-aminoacetophenone, 4-nitroaniline, 2-bromo-4-methylaniline, and 4-aminoazobenzene. researchgate.net The general synthetic procedure involves the diazotization of the primary aromatic amine, followed by coupling with the 4,6-dihydroxypyrimidine. sci-hub.se

For instance, novel azo dyes have been prepared by diazotizing amino-methylbenzoic acid and subsequently coupling it with pyrimidine-4,6-diol, 2-methylpyrimidine-4,6-diol, and 2-aminopyrimidine-4,6-diol. sci-hub.se The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). sci-hub.se The subsequent coupling reaction is performed by adding the pyrimidine-4,6-diol derivative to the diazonium salt solution, often with pH adjustment to facilitate the reaction. sci-hub.se The resulting azo dyes often exhibit vibrant colors and have been investigated for their solvatochromic properties and potential biological activities. researchgate.net

The versatility of this synthetic approach allows for the fine-tuning of the dye's properties by varying the substituents on both the diazonium salt precursor and the pyrimidine-4,6-diol coupling component. This has led to the development of azo dyes with applications in textiles, paints, and even as potential antimicrobial agents. researchgate.netajchem-a.com

Formamidine Derivatives of Substituted Pyrimidines

Formamidine derivatives of substituted pyrimidines are valuable intermediates in organic synthesis, particularly for the construction of more complex heterocyclic systems. These derivatives can be prepared through various synthetic routes, often involving the reaction of an amino-substituted pyrimidine with a formylating agent.

One common method for preparing formamidine derivatives is the reaction of a compound containing a primary amino group with a Vilsmeier-Haack reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent can then react with a suitable substrate to introduce the formamidine group.

For example, the reaction of N-((E)-3-(dimethylamino)-2-formylacryloyl) formamidine, an intermediate obtained from the Vilsmeier-Haack formylation of acetonitrile (B52724), with various mono-substituted ureas can lead to the formation of 1-alkyl-2-oxo-1,2-dihydropyrimidine-5-carboxalic acid amides. tandfonline.comtandfonline.com This demonstrates the utility of formamidine intermediates in building pyrimidine rings.

Furthermore, formamidine derivatives can be synthesized from other heterocyclic precursors. A four-step microwave-assisted reaction has been developed for the synthesis of N-3-substituted 9-methoxy-4H- Current time information in Bangalore, IN.-benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives starting from primary amines, cyclic secondary amines, and methyl N-(3-cyano-8-methoxy-4H- Current time information in Bangalore, IN.-benzopyran-2-yl)methanimidate as a key intermediate. thieme-connect.com

These formamidine derivatives are not just synthetic curiosities; they serve as building blocks for a variety of fused heterocyclic compounds with potential biological activities. Their ability to undergo further reactions makes them a versatile tool in the arsenal (B13267) of synthetic organic chemists.

Annulation Reactions and Fused Heterocyclic Systems Derived from Pyrimidines

The pyrimidine ring serves as a versatile scaffold for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the building of a new ring onto the existing pyrimidine core, leading to a diverse range of bicyclic and polycyclic structures with significant biological and material science applications.

Synthesis of N7-Arylpurines from Substituted Pyrimidines

The synthesis of N7-arylpurines, a class of compounds with potential applications in medicinal chemistry and materials science, can be achieved through a de novo approach starting from substituted pyrimidines. thieme-connect.comthieme-connect.comresearchgate.net This method offers an alternative to the direct arylation of the purine (B94841) ring, which often leads to mixtures of N7 and N9 isomers. lu.lvlu.lv

A straightforward three-step synthesis has been developed, commencing with commercially available substituted 4-chloropyrimidine-5-amines. thieme-connect.comthieme-connect.com The key steps in this synthetic pathway are:

Arylation of the 5-amino group: The arylamino moiety is introduced at the C5 position of the pyrimidine ring. This can be accomplished using diaryliodonium salts in the presence of a copper catalyst, resulting in a 5-arylamino substituted pyrimidine. lu.lvlu.lv

Selective Nucleophilic Aromatic Substitution (SNAr): Under optimized conditions, one of the chlorine atoms on the pyrimidine ring can be selectively substituted. lu.lvlu.lv

Ring Closure: The final purine ring is formed through a ring-closing reaction, often using an orthoester under acidic conditions. lu.lvlu.lv

Preparation of Pteridine (B1203161) Derivatives from Pyrimidine Precursors

Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are a class of heterocyclic compounds with significant biological importance. derpharmachemica.com A common and versatile method for the synthesis of pteridine derivatives is the condensation of 4,5-diaminopyrimidines with α-dicarbonyl compounds, a reaction known as the Isay reaction. derpharmachemica.com

The nature of the substituents on both the pyrimidine and the dicarbonyl compound can be varied to produce a wide array of pteridine derivatives. For example, the condensation of 4,5-diaminopyrimidine-2,6-dione with various dicarbonyl compounds leads to the formation of different pteridine derivatives. derpharmachemica.com

Another approach involves the reaction of 5-nitrosopyrimidines with compounds containing an active methylene (B1212753) group. For instance, 4,6-diamino-5-nitroso-2-phenylpyrimidine can react with active methylene compounds to yield different pteridine derivatives depending on the reaction conditions. derpharmachemica.com Similarly, 2,4-diamino-5-nitrosopyrimidine-6-one can be condensed with aldehydes and ketones to produce pteridines. derpharmachemica.com

Furthermore, 5,6-diaminopyrimidines can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing methanol (B129727) to afford the corresponding pteridines in a single step. derpharmachemica.com The development of efficient synthetic routes to pteridine derivatives from readily available pyrimidine precursors is crucial for exploring their potential as therapeutic agents and for studying their role in biological processes. derpharmachemica.commdpi.comnih.gov

Construction of Pyrimido[4,5-d]pyrimidine (B13093195) Systems

Pyrimido[4,5-d]pyrimidines represent a class of fused heterocyclic systems that have garnered significant interest due to their diverse biological activities. researchgate.netresearchgate.netresearchgate.net The construction of this ring system can be achieved through various synthetic strategies, often involving the use of substituted pyrimidines as starting materials.

One common approach is the reaction of 6-aminopyrimidine derivatives with suitable reagents to form the second pyrimidine ring. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can act as a binucleophile and react with primary aromatic or heterocyclic amines and formaldehyde (B43269) or aromatic/heterocyclic aldehydes to yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net When reacted with diamines and formaldehyde, bis-pyrimido[4,5-d]pyrimidine systems can be formed. researchgate.net

Another versatile method involves the use of pyrimidine-5-carbaldehyde (B119791) derivatives as precursors. researchgate.net These can be converted to 4-amino-(5-aminomethyl)pyrimidine intermediates, which then undergo cyclocondensation to form 5,6-dihydropyrimido[4,5-d]pyrimidines or 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines. researchgate.netconicet.gov.ar The cyclization to the dihydro derivatives can be efficiently carried out with orthoesters under acidic, microwave-assisted, and solvent-free conditions. conicet.gov.ar

Multicomponent reactions also provide an efficient route to these fused systems. A Biginelli-type reaction of aryl aldehydes with barbituric acid and urea (B33335) or thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in water, can produce tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org The development of these synthetic methodologies, including one-pot and microwave-assisted procedures, allows for the rapid and efficient construction of a library of pyrimido[4,5-d]pyrimidine derivatives for biological screening and other applications. rsc.orgmdpi.comrsc.org

Advanced Spectroscopic and Analytical Characterization of 5 Phenylpyrimidine 4,6 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of pyrimidine (B1678525) derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the phenyl group and the protons attached to the pyrimidine ring or its substituents.

For the derivative 2-amino-5-phenylpyrimidine-4,6-diol (B1273251), the ¹H NMR spectrum was recorded in DMSO-d₆. nih.gov The spectrum shows a broad singlet for the two hydroxyl (-OH) protons at δ 10.60 ppm. nih.gov The protons of the phenyl group appear as a set of multiplets: a doublet at δ 7.50 ppm, a triplet at δ 7.19 ppm, and another triplet at δ 7.02 ppm. nih.gov Additionally, the two protons of the amino group (-NH₂) are observed as a broad singlet at δ 6.74 ppm. nih.gov The integration of these signals corresponds to the number of protons in each chemical environment.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 10.60 | Broad Singlet (bs) | 2H | -OH |

| 7.50 | Doublet (d) | 2H | Phenyl |

| 7.19 | Triplet (t) | 2H | Phenyl |

| 7.02 | Triplet (t) | 1H | Phenyl |

| 6.74 | Broad Singlet (bs) | 2H | -NH₂ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments.

For 2-amino-5-phenylpyrimidine-4,6-diol, the ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the pyrimidine and phenyl carbons. nih.gov The C-4 and C-6 carbons of the pyrimidine ring, being equivalent and attached to hydroxyl groups, resonate at δ 162.84 ppm. nih.gov The C-2 carbon, attached to the amino group, appears at δ 152.02 ppm, while the C-5 carbon, bonded to the phenyl group, is found upfield at δ 106.11 ppm. nih.gov The carbons of the phenyl ring are observed in the aromatic region at δ 135.40, 130.26, 126.84, and 124.19 ppm. nih.gov

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 162.84 | C-4 and C-6 |

| 152.02 | C-2 |

| 135.40 | C-phenyl (quaternary) |

| 130.26 | C-phenyl |

| 126.84 | C-phenyl |

| 124.19 | C-phenyl |

| 106.11 | C-5 |

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. huji.ac.il The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. icpms.cz

For fluorinated analogues of 5-phenylpyrimidine-4,6-diol (B97936), ¹⁹F NMR would be essential for confirming the position and number of fluorine substituents. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, influenced by the electron-withdrawing or donating nature of nearby groups. icpms.cz Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹⁹F-¹H or ¹⁹F-¹³C coupling) provides valuable information about the connectivity of the fluorinated part of the molecule. huji.ac.il This technique is crucial for verifying the successful incorporation of fluorine into the pyrimidine or phenyl ring. icpms.cz

While 1D NMR provides fundamental structural data, complex molecules often require more advanced two-dimensional (2D) NMR techniques for unambiguous structure elucidation. ipb.pt These experiments correlate signals from different nuclei, providing a more complete picture of the molecular architecture. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be used to establish the connectivity of protons within the phenyl ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, confirming which protons are attached to which carbons. wikipedia.orgarxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. ipb.pt For this compound derivatives, HMBC would be critical for establishing the connection between the phenyl ring and the pyrimidine core by showing a correlation between the phenyl protons and the C-5 carbon of the pyrimidine ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorinated Analogues

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, molecules like pyrimidine derivatives. beilstein-journals.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This gentle process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight.

For this compound and its derivatives, ESI-MS would be used to confirm the molecular formula by providing an accurate mass measurement. beilstein-journals.org For example, the analysis of related pyrimidine compounds often shows a prominent peak corresponding to the protonated molecule, which serves as a primary confirmation of the compound's identity. rsc.org High-resolution mass spectrometry (HRMS) coupled with ESI can determine the mass with very high precision, enabling the calculation of the elemental composition. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. For the analysis of pyrimidine derivatives, GC/MS can provide crucial information on molecular weight and fragmentation patterns, aiding in structural elucidation and impurity profiling.

In the analysis of compounds related to this compound, specific instrumental parameters are employed. For instance, the analysis of 2-amino-5-substituted-pyrimidine-4,6-diol derivatives has been performed using a system equipped with an HP-5ms capillary column (30 m × 0.25 mm; 0.25 μm), with helium as the carrier gas at a constant flow rate of 1 mL/min. nih.gov The mass spectra are typically acquired using electron ionization (EI), which provides detailed fragmentation patterns that serve as a molecular fingerprint. nih.gov

While this compound itself has low volatility due to the hydroxyl groups, its more volatile derivatives can be readily analyzed. For example, in impurity profiling studies of related substances, specific phenylpyrimidine derivatives have been identified. researchgate.net The retention time (t R) in the gas chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrum helps confirm its identity. researchgate.net

Table 1: Illustrative GC/MS Data for a Phenylpyrimidine Derivative

| Peak No. | Retention Time (t R) (min) | Identified Compound | Major Mass Spectrum Ions (m/z) | Source |

|---|

This table presents data for a related derivative to illustrate the type of information obtained from GC/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound and its derivatives. nih.gov The technique couples the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is a commonly used ionization source in LC-MS, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts, allowing for straightforward determination of the molecular weight. atlantis-press.comresearchgate.net

LC-MS has been successfully applied to confirm the structure of intermediates in the synthesis of pyrimidine derivatives. atlantis-press.comresearchgate.net For example, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the intermediate 5-(4-bromophenyl)pyrimidine-4,6-diol was analyzed. atlantis-press.com The mass spectrum confirmed the structure by identifying the correct molecular ion peak. atlantis-press.com This method is also frequently used to monitor the progress of reactions involving pyrimidine scaffolds. thieme-connect.com

Table 2: LC-MS Data for a 5-Substituted Pyrimidine-4,6-diol Analog

| Compound | Ionization Mode | Observed Ion | m/z (Mass-to-Charge Ratio) | Source |

|---|---|---|---|---|

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | ESI | [M+H]⁺ | 269.0 | atlantis-press.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the analysis of large biomolecules and synthetic polymers with high sensitivity. nih.govnih.gov The analyte is co-crystallized with a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

While there are no specific reports on the direct MALDI-TOF MS analysis of this compound in the reviewed literature, the technique holds significant potential for characterizing its derivatives or conjugates. For instance, if this compound were used as a monomer in polymerization reactions or conjugated to larger molecules like peptides or polysaccharides, MALDI-TOF MS would be an ideal method for determining the molecular weight distribution of the resulting products. nih.gov The derivatization of analytes can enhance signal intensity in MALDI-TOF MS, a strategy that could be applied to pyrimidine compounds to improve their detection. nih.gov The technique is valued for its ability to provide rapid analysis of molecules in a wide molecular weight range, from small molecules to large polymers over 5 kDa. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. bruker.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound and its derivatives, FT-IR is used to confirm structural features such as hydroxyl, amino, aromatic C-H, and pyrimidine ring vibrations. iapchem.orgmdpi.com

In derivatives of this compound, characteristic absorption bands are observed. For example, N-H stretching vibrations in amino-substituted pyrimidines appear in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching is typically observed around 3060-3090 cm⁻¹. thieme-connect.comiapchem.org The vibrations of the pyrimidine ring, coupled with C=N and C=C stretching, produce strong bands in the 1450-1650 cm⁻¹ region. thieme-connect.comiapchem.org For this compound, the tautomeric equilibrium between the diol and keto-enol forms (4-hydroxy-5-phenyl-1H-pyrimidin-6-one) would significantly influence the spectrum, particularly in the O-H and C=O stretching regions.

Table 3: Key FT-IR Vibrational Frequencies for Phenylpyrimidine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Source |

|---|---|---|---|

| N-H Stretch (Amino group) | 3380 - 3429 | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | mdpi.com |

| N-H Stretch | 3383 | 6-Chloro-N⁵-phenylpyrimidine-4,5-diamine | thieme-connect.com |

| Aromatic C-H Stretch | 3090 | 6-Chloro-N⁵-phenylpyrimidine-4,5-diamine | thieme-connect.com |

| Aromatic C-H Stretch | 3060.2 | (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone | iapchem.org |

| C=O Stretch (Aldehyde) | 1632 | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | mdpi.com |

| C=N and C=C Stretch (Ring) | 1563 - 1651 | 6-Chloro-N⁵-phenylpyrimidine-4,5-diamine | thieme-connect.com |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary vibrational technique to FT-IR. rsc.org It detects the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the breathing modes of aromatic rings. rsc.orgbeilstein-journals.org

In the context of this compound, Raman spectroscopy would be highly useful for characterizing the skeletal vibrations of both the phenyl and pyrimidine rings. Studies on phenyl-capped molecules show characteristic peaks associated with the phenyl termination. beilstein-journals.org Theoretical calculations, often performed using Density Functional Theory (DFT), are frequently used in conjunction with experimental Raman spectra to make precise vibrational assignments. beilstein-journals.orgresearchgate.net For a related compound, 2-phenylpyrimidine-4,6-diamine, FT-Raman spectroscopy has been used alongside DFT calculations to investigate its molecular properties. researchgate.net The most intense bands in the Raman spectrum of this compound are expected to correspond to the symmetric stretching and deformation modes of the conjugated ring system.

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Phenyl group C-H vibrations. |

| Ring Breathing (Phenyl) | ~1000 | Symmetric vibration of the benzene (B151609) ring. |

| Ring Breathing (Pyrimidine) | Variable | Symmetric vibration of the pyrimidine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. nih.gov

The structure of this compound, containing both a phenyl group and a pyrimidine ring, constitutes a conjugated system that is expected to absorb strongly in the UV region. The absorption maxima (λmax) provide information about the electronic transitions within the molecule, primarily π → π* transitions. The solvent used for analysis can influence the position of the λmax. researchgate.net For example, a UV-Vis spectroscopic method developed for a complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, in a mixture of methanol (B129727) and acetonitrile (B52724) determined a λmax at 275 nm. nih.gov The analysis of various pyrimidine derivatives has been performed using UV spectroscopy to confirm their structures. grafiati.com

Table 5: UV-Vis Absorption Data for a Pyrimidine Derivative

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol:Acetonitrile (1:1) | 275 | nih.gov |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling their separation, purification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods employed for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity verification of pyrimidine derivatives. nih.govresearchgate.netrsc.org The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. For phenylpyrimidine derivatives, reversed-phase HPLC is a commonly utilized mode.

Research on compounds structurally related to this compound demonstrates the utility of HPLC in their analysis. For instance, a reversed-phase HPLC method has been developed for the analysis of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

The purity of synthesized pyrimidine derivatives is routinely confirmed by HPLC. nih.gov In the synthesis of 2-alkylpyrimidine-4,6-diol derivatives, for example, HPLC analysis confirmed the purity of the products. amazonaws.com Specifically, 2-(hexylthio)pyrimidine-4,6-diol was found to have a purity of 99.4% as determined by HPLC. amazonaws.com While detailed parameters for every derivative are not always published, the general approach involves using columns such as C18 and mobile phases tailored to the polarity of the specific analyte. ejgm.co.uk In some instances, specialized columns like those with diol functional groups have been shown to provide excellent separation for related aromatic compounds through acceptor-donor interactions. plos.org

The following table summarizes representative HPLC conditions used for the analysis of phenylpyrimidine derivatives and related compounds.

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | sielc.com |

| General Phenylpyrimidine Derivatives | C18 | Methanol and 30 mM NaH2PO4 in water (pH = 2.5) | Not specified | nih.gov |

| 2-(Hexylthio)pyrimidine-4,6-diol | Not specified | Not specified | Not specified (Purity: 99.4%) | amazonaws.com |

| 2-(Pentylthio)pyrimidine-4,6-diol | Not specified | Not specified | Not specified (Purity: 97.0%) | amazonaws.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. waters.com This technique is particularly valuable for the analysis of complex mixtures and the detection of trace-level impurities.

A specific and highly sensitive UPLC-MS/MS method has been developed and validated for the identification and quantification of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a potential genotoxic impurity in ticagrelor. tandfonline.com This method highlights the capability of UPLC to handle challenging analytical problems related to pyrimidine-4,6-diol derivatives. The separation was achieved on an ACQUITY UPLC CSH C18 column with a gradient elution of methanol and aqueous formic acid. tandfonline.com The high sensitivity of this method is demonstrated by a limit of detection (LOD) of 0.56 ppm and a limit of quantification (LOQ) of 1.67 ppm. tandfonline.com

The utility of UPLC is also evident in the analysis of other phenylpyrimidine intermediates, such as 2,4-dichloro-6-phenylpyrimidine, where it has been used for reaction monitoring and purity assessment. escholarship.org Furthermore, the use of advanced column chemistries, like Charged Surface Hybrid (CSH) technology, in UPLC can provide enhanced separation of isomers, which is often a critical requirement in pharmaceutical analysis. nih.gov

The detailed UPLC conditions for the analysis of the 5-Nitro-2-(propylthio)pyrimidine-4,6-diol impurity are presented in the table below.

| Analyte | Column | Mobile Phase | Flow Rate | Injection Volume | Column Temperature | Retention Time | Reference |

|---|---|---|---|---|---|---|---|

| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm) | A: 0.1% formic acid in water B: Methanol (Isocratic: 30:70 v/v) | 0.25 mL/min | 20 µL | Ambient | 1.345 min | tandfonline.com |

Computational Chemistry and Theoretical Investigations of 5 Phenylpyrimidine 4,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. For 5-Phenylpyrimidine-4,6-diol (B97936), these methods can predict its geometry, electronic distribution, and chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT studies on pyrimidine (B1678525) derivatives typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. For this compound, a DFT study would reveal key structural parameters.

| Parameter | Predicted Value Range for Phenylpyrimidine Derivatives |

| Dihedral Angle (Phenyl-Pyrimidine) | 30-50 degrees |

| C-N bond lengths (pyrimidine ring) | 1.32-1.39 Å |

| C-C bond lengths (pyrimidine ring) | 1.38-1.42 Å |

| C-O bond lengths | 1.35-1.38 Å |

Note: The data in this table is representative of values found in computational studies of similar phenylpyrimidine compounds and serves as an estimation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which is crucial for interpreting UV-Vis absorption spectra. For this compound, TD-DFT calculations would predict the vertical excitation energies and the nature of the electronic transitions.

Studies on similar pyrimidine derivatives show that the lowest energy electronic transitions are typically of a π → π character, often involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima can then be correlated with experimental spectroscopic data.*

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for understanding charge delocalization and the stability arising from hyperconjugative interactions. In the case of this compound, NBO analysis would quantify the electron density on each atom and describe the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

| Interaction Type | Second-Order Perturbation Energy (E(2)) (kcal/mol) - Representative Values |

| n(N) → π(C=C) | 15-30 |

| n(O) → π(C=N) | 20-40 |

| π(phenyl) → π*(pyrimidine) | 5-15 |

Note: The E(2) values are illustrative and represent the strength of the delocalization interaction in similar systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atoms of the hydroxyl groups, while the LUMO would be distributed over the phenyl and pyrimidine rings. The energy gap would provide insights into its reactivity towards electrophiles and nucleophiles. Computational studies on related pyrimidines show HOMO-LUMO gaps typically in the range of 4-5 eV, indicating good stability.

| Orbital | Predicted Energy Range (eV) for Phenylpyrimidine Derivatives |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are typical for similar compounds calculated at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP surface would show the most negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the diol functionality, indicating these as the primary sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups and the phenyl ring would exhibit positive potential, making them susceptible to nucleophilic interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, often in a solvent environment. An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms.

Such a simulation would provide information on the conformational flexibility of the molecule, particularly the rotation around the bond connecting the phenyl and pyrimidine rings. It would also reveal the nature and dynamics of hydrogen bonding interactions between the diol groups and surrounding water molecules. The stability of different conformers and their relative populations could also be assessed.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, theoretical methods are crucial for understanding its conformational preferences, vibrational modes, and electronic environment. The process begins with finding the molecule's most stable three-dimensional structure through geometry optimization, a necessary first step for accurate spectroscopic prediction. nih.govsci-hub.sefrontiersin.org

The prediction of vibrational frequencies is a cornerstone of computational chemistry, allowing for the theoretical generation of an infrared (IR) spectrum. This is invaluable for assigning the absorption bands observed in experimental spectra (e.g., from FT-IR spectroscopy) to specific molecular motions.

Methodology

Density Functional Theory (DFT) is the most common and effective method for calculating vibrational frequencies in organic molecules due to its balance of accuracy and computational cost. numberanalytics.comscirp.org The B3LYP hybrid functional is frequently employed for this purpose, often paired with a Pople-style basis set such as 6-31G(d) or larger sets like 6-311++G(d,p) for higher accuracy. nih.govscirp.org

The calculation first involves optimizing the molecular geometry to find its lowest energy state. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. nih.gov The results are a set of harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration.

It is a standard practice to apply a scaling factor to the computed harmonic frequencies. researchgate.netepstem.net This is because the calculations assume a perfectly harmonic potential well and are performed on a single, isolated molecule in the gas phase, whereas experimental measurements reflect anharmonic vibrations in the solid or solution phase. Scaling factors, which are typically around 0.96 for B3LYP functionals, correct for these systematic errors and improve the agreement with experimental data. oup.com

Illustrative Data

While specific experimental or computed data for this compound is not available from the searched sources, the table below illustrates how a comparison between theoretical and experimental vibrational frequencies would be presented for a pyrimidine derivative. The assignments describe the nature of the molecular motion associated with each frequency.

Table 1: Illustrative Comparison of Computed and Experimental Vibrational Frequencies for a Phenylpyrimidine Derivative

| Experimental Frequency (cm⁻¹) | Computed Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Description |

| 3450 | 3594 | 3450 | O-H stretch |

| 3080 | 3208 | 3080 | C-H stretch (aromatic) |

| 1685 | 1755 | 1685 | C=O stretch |

| 1610 | 1677 | 1610 | C=C stretch (pyrimidine ring) |

| 1580 | 1646 | 1580 | C=C stretch (phenyl ring) |

| 1450 | 1510 | 1450 | C-H in-plane bend |

| 1240 | 1292 | 1240 | C-O stretch |

| 840 | 875 | 840 | C-H out-of-plane bend |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation and verification. rsc.org By calculating the expected ¹H and ¹³C chemical shifts for a proposed structure, chemists can compare the results directly with experimental data to confirm the molecular identity. nih.govacs.org

Methodology

The most reliable and widely used method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. acs.orgconicet.gov.aramerican-ajiras.com This approach is typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311+G(2d,p) level) to compute the isotropic magnetic shielding tensors for each nucleus in the molecule.

The GIAO method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential. american-ajiras.com The computed isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the equation:

δ_pred = σ_ref - σ_calc

Here, σ_ref is the shielding constant of the reference (TMS) calculated at the same level of theory, and σ_calc is the calculated shielding constant for the nucleus of interest. conicet.gov.ar This procedure allows for a direct and meaningful comparison with experimental chemical shifts.

Illustrative Data

The following table provides a hypothetical example of predicted ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the type of data generated from computational studies.

Table 2: Illustrative Theoretical NMR Chemical Shift Predictions for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| C2 | - | 151.5 |

| C4 | - | 165.2 |

| C5 | - | 115.8 |

| C6 | - | 165.2 |

| C1' (Phenyl) | - | 130.1 |

| C2'/C6' (Phenyl) | 7.45 | 129.8 |

| C3'/C5' (Phenyl) | 7.38 | 128.9 |

| C4' (Phenyl) | 7.32 | 128.5 |

| N1-H | 11.5 (broad) | - |

| N3-H | 11.5 (broad) | - |

| O4-H | 9.8 (broad) | - |

| O6-H | 9.8 (broad) | - |

Advanced Applications and Functional Materials Derived from 5 Phenylpyrimidine 4,6 Diol

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, a field in which pyrimidine (B1678525) derivatives have become essential components. hku.hknptel.ac.in The ability of 5-phenylpyrimidine-4,6-diol (B97936) to engage in specific and directional non-covalent interactions positions it as a key player in the construction of complex, self-assembled architectures.

The pyrimidine core is a widely utilized framework in the design of synthetic molecules aimed at recognizing and binding to specific biological targets, effectively acting as synthetic receptors. nih.gov In medicinal chemistry, pyrimidine derivatives are integral to the development of potent and selective enzyme inhibitors. nih.gov The pyrimidine scaffold can be viewed as a modular platform that allows for the strategic placement of functional groups to optimize binding interactions within a receptor's active site. nih.gov

For instance, pyrrolo[3,2-d]pyrimidine scaffolds have been designed to fit into the ATP-binding site of protein kinases like HER2 and EGFR, leading to dual inhibitors. acs.org Similarly, pyrimido-diazepine scaffolds have been developed as adenine (B156593) mimics to inhibit receptor tyrosine kinases such as KDR and c-Kit. nih.gov The design principles involve leveraging the hydrogen-bonding capabilities of the pyrimidine nitrogens and attached substituents to mimic interactions of natural ligands. nih.gov The compound this compound serves as a foundational structure for creating more elaborate molecules intended for such molecular recognition tasks.

Table 1: Examples of Pyrimidine-Based Scaffolds in Synthetic Receptor Design

| Scaffold | Target Receptor(s) | Application / Finding | Reference(s) |

|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidine | HER2, EGFR | Design of dual kinase inhibitors for cancer therapy. | acs.org |

| Pyrazolo[3,4-d]pyrimidine | EGFR, VEGFR | Acts as an isostere of adenine, enabling binding to kinase active sites. | nih.gov |

| Pyrimido-diazepine | KDR, Flt3, c-Kit | Discovered as novel adenine mimics with potent inhibitory activity. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | CSF1R | Used to generate novel and potent kinase inhibitors via molecular hybridization. | mdpi.com |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, are critical for forming the three-dimensional structures of large molecules and materials. encyclopedia.pub Key non-covalent forces include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. mdpi.comencyclopedia.pub

The structure of this compound is ideally suited for participating in these processes.

Hydrogen Bonding : The two hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. These interactions are highly directional and are fundamental to the formation of predictable supramolecular synthons. scielo.org.mx

π-π Stacking : The electron-rich phenyl and pyrimidine rings can engage in π-π stacking interactions, which are significant in the packing of aromatic molecules and contribute to the stability of the resulting assemblies. encyclopedia.pub

By carefully controlling these selective and directional non-covalent interactions, it is possible to guide the aggregation of molecules into specific and controlled structures, from discrete clusters to extended networks. nih.gov The cooperative nature of these interactions can lead to the formation of complex, hierarchical supramolecular polymers. rsc.org

Table 2: Non-Covalent Interactions in this compound

| Interaction Type | Relevant Functional Group(s) | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl groups (-OH), Pyrimidine Nitrogens | Primary driving force for forming specific, directional connections between molecules. |

| π-π Stacking | Phenyl Ring, Pyrimidine Ring | Stabilizes assemblies through parallel or offset stacking of aromatic systems. |

| Van der Waals Forces | Entire Molecule | Contributes to overall cohesion and packing efficiency in the solid state. |

| Dipole-Dipole Interactions | Polar C-O, N-H bonds | Weaker, directional interactions that influence molecular alignment. |

A significant application of pyrimidine-based ligands is in the construction of metallo-supramolecular architectures. The self-assembly of well-designed linear organic ligands with metal ions can lead to the spontaneous formation of highly ordered structures, such as [2x2] or larger grid-like metal complexes. rsc.org These structures have potential applications in areas like magnetism, catalysis, and information storage. rsc.org

Derivatives of 2-phenylpyrimidine (B3000279) have been shown to be excellent building blocks for these systems. Research has demonstrated that bis-tridentate ligands featuring a 4,6-disubstituted-2-phenylpyrimidine core self-assemble with transition metal ions like Fe(II) and Zn(II) to form discrete [2x2] grid-like complexes. researchgate.netrsc.orgresearchgate.net The design of the ligand is crucial, as it contains the necessary information to direct the arrangement of the metal ions into the desired square-like geometry. rsc.orgscielo.org.co Furthermore, by attaching polymer chains such as poly(ethylene glycol) (PEG) to these pyrimidine ligands, researchers have successfully fabricated star-shaped supramolecular polymers, demonstrating a hierarchical assembly from molecular components to nanoscale polymeric architectures. rsc.orgresearchgate.net

Table 3: Metallo-Supramolecular Architectures from Phenylpyrimidine Ligands

| Ligand Core | Metal Ion(s) | Resulting Architecture | Key Finding | Reference(s) |

|---|---|---|---|---|

| 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine | Fe(II), Zn(II) | [2x2] Grid-like complexes | Straightforward synthesis via click chemistry enables access to functional grids. | rsc.orgresearchgate.net |

| Bis(acylhydrazone) with 2-phenylpyrimidine bridge | Fe(II), Co(II), Cu(II), Zn(II) | [2x2] Metallogrid complexes | Hydrazone-based systems are versatile for designing grid structures. | researchgate.net |

| PEG-functionalized 2-phenylpyrimidine ligand | Fe(II), Zn(II) | Star-shaped supramolecular polymers | Successful formation of polymeric architectures depends on the polymer type (PEG successful, PEtOx not). | rsc.orgresearchgate.net |

| Bis(hydrazone) with p-butylphenyl substituent at position 2 of pyrimidine | Zn(II) | [2x2] Metal grid complex | Substituents can be used to improve solubility and confirm structure via NMR. | scielo.org.co |

Self-Assembly Processes and Non-Covalent Interactions

Coordination Chemistry of Pyrimidine Ligands

The nitrogen atoms of the pyrimidine ring make it an excellent ligand for coordinating with a wide variety of metal ions. The coordination chemistry of pyrimidine derivatives is rich and varied, leading to compounds with interesting structural features and properties. birzeit.edu

The synthesis of metal complexes often involves the reaction of a ligand with a metal salt in a suitable solvent. frontiersin.orgsemanticscholar.org Pyrimidine-based ligands, including derivatives structurally related to this compound, have been used to create a diverse range of metal complexes. For example, 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar to purine (B94841) nucleobases, have been complexed with metals like Cu(II), Co(II), Ni(II), and Zn(II) to form mononuclear and polynuclear species. birzeit.edumdpi.com

Pyrimidine-hydrazone strands have been shown to form complexes with Pb(II), Zn(II), Cu(II), and Ag(I), with the final structure (e.g., linear complexes vs. double helicates) being highly dependent on the metal-to-ligand ratio and the counterion used. otago.ac.nz Research on bis-tetradentate ligands featuring a 2-phenylpyrimidine core has led to the synthesis of dinuclear iron(II) complexes, demonstrating how the pyrimidine ring can act as a bridge between two metal centers. acs.org While direct synthesis with this compound is less documented in readily available literature, its diol groups could be deprotonated to act as anionic O,O-donors or the entire molecule could coordinate via its N,N- or N,O- sites, suggesting a rich and versatile coordination chemistry. The gem-diol form, which can be stabilized by metal coordination, represents another potential binding mode. conicet.gov.ar

Table 4: Examples of Synthesized Metal Complexes with Related Pyrimidine Ligands

| Ligand Type | Metal Ion(s) | Complex Type / Structure | Reference(s) |

|---|---|---|---|

| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Cu(II), Co(II), Ni(II), Zn(II) | Mononuclear complexes [M(ftpO)₂(H₂O)₄] with octahedral geometry. | mdpi.com |

| Pyrimidine-hydrazone molecular strands | Pb(II), Zn(II), Cu(II), Ag(I) | Linear complexes, double helicates. | otago.ac.nz |

| 4,6-bis(di-2-pyridylmethyl)pyrimidine | Ni(II), Pd(II), Fe(II) | Discrete M₂L or M₂L₂ assemblies. | publish.csiro.au |

| Bis-tetradentate ligand with 2-phenylpyrimidine core | Fe(II) | Dinuclear iron(II) complexes with pyrimidine bridge. | acs.org |

| Pyrimidinyl based Schiff base | Mn(II), Co(II), Ni(II), Cu(II) | Heteroleptic complexes with bidentate coordination. | frontiersin.org |

The rational design of ligands is a cornerstone of modern coordination chemistry, allowing for precise control over the structure, properties, and reactivity of metal complexes. rsc.org Several key principles guide the design of pyrimidine-based ligands:

Donor Atoms and Chelation : The choice and placement of donor atoms (N, O, S, etc.) determine the coordination mode. Pyrimidine offers N-donor sites, and substituents like the hydroxyl groups in this compound provide O-donor sites. Incorporating multiple donor sites into a single molecule creates chelating ligands, which form more stable complexes than monodentate ligands (the chelate effect). nptel.ac.in

Ligand Backbone : The backbone connecting the donor atoms provides structural integrity. A rigid backbone, like the pyrimidine ring, preorganizes the donor atoms for metal binding, reducing the entropic penalty of complexation. nptel.ac.in The steric and electronic properties of the backbone can be tuned; for example, pyrimidine is more π-acidic and less aromatic than pyridine, which influences the properties of the resulting metal complex. acs.org

Modularity and Tunability : Effective ligand design is often modular, allowing for systematic variation of different parts of the ligand to fine-tune the complex's properties. acs.org For pyrimidine scaffolds, substituents at various positions can be altered to control solubility, electronic character, and steric hindrance, thereby directing the self-assembly process and the final architecture of the complex. rsc.orgacs.org

Symmetry and Geometry : The symmetry of the ligand often dictates the geometry of the resulting metal complex. Linear, ditopic ligands can lead to grids or polymers, while tripodal ligands can form discrete binuclear complexes. researchgate.netpublish.csiro.au

These principles allow chemists to create ligands that not only form specific structures but also impart desired functions, such as catalytic activity or unique magnetic properties. rsc.orgacs.org

Synthesis of Metal Complexes with this compound and Related Ligands

Materials Science Applications

The exploration of this compound in materials science is driven by the desirable characteristics of the pyrimidine moiety. The pyrimidine ring is electron-deficient, a property that is highly sought after in the development of functional organic materials. spiedigitallibrary.orgsemanticscholar.org The strategic placement of a phenyl group and hydroxyl functions further enhances its potential for creating novel materials with tailored properties.

While direct applications of this compound in organic electronic devices are not yet extensively documented, the broader class of phenylpyrimidine derivatives has shown significant promise. Pyrimidine-based compounds are recognized for their use in organic electronic devices such as organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyrimidine ring makes it an excellent candidate for creating electron-transport materials (ETMs) and bipolar host materials in OLEDs. spiedigitallibrary.orgmdpi.com The combination of a pyrimidine core with other aromatic units, such as a phenyl group, can influence the electronic properties, including ionization potential and electron affinity. spiedigitallibrary.org

Theoretical studies on related structures, like 4-Phenylpyrimidine and 2-phenylpyrimidine-4,6-diamine, provide insight into the potential of this molecular framework. researchgate.netnih.gov Density Functional Theory (DFT) calculations help in understanding molecular electronic properties such as the Frontier Molecular Orbital (FMO) energy gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which is crucial for predicting chemical reactivity and stability. researchgate.net A lower energy gap is often indicative of higher chemical reactivity, a property that can be tuned for specific electronic applications. researchgate.net For instance, research on phenyl pyrimidine derivatives designed as emitters for OLEDs has demonstrated their high thermal stability and potential to utilize triplet excitons in electroluminescence, which is critical for device efficiency. mdpi.com The phenyl substituent is known to significantly influence the electronic properties of the pyrimidine ring, affecting reactivity patterns and making the scaffold a versatile building block for materials with specific electronic characteristics.